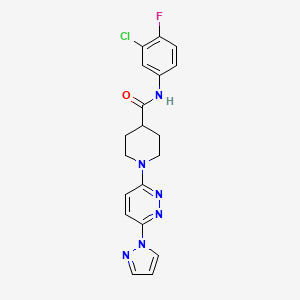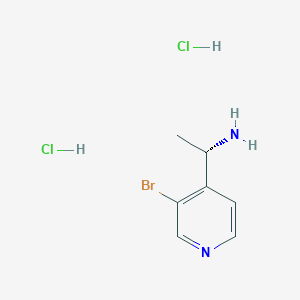![molecular formula C14H13ClF3N3O2S B2932297 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide CAS No. 321432-11-5](/img/structure/B2932297.png)
4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H13ClF3N3O2S and its molecular weight is 379.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide is carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound acts as an inhibitor of carbonic anhydrase B . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the balance of carbon dioxide and bicarbonate in cells, which can have various downstream effects depending on the specific biological context.
Biochemical Pathways
The inhibition of carbonic anhydrase B affects the carbon dioxide-bicarbonate equilibrium within cells. This can disrupt various biochemical pathways, particularly those involving the transport of carbon dioxide and bicarbonate. The exact pathways affected can vary depending on the specific cell type and biological context .
Result of Action
The inhibition of carbonic anhydrase B by this compound can lead to a disruption of the carbon dioxide-bicarbonate equilibrium within cells. This can have various effects at the molecular and cellular level, potentially including changes in pH, disruption of ion transport, and interference with cellular respiration .
Propriétés
IUPAC Name |
4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O2S/c15-12-7-10(14(16,17)18)8-21-13(12)20-6-5-9-1-3-11(4-2-9)24(19,22)23/h1-4,7-8H,5-6H2,(H,20,21)(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBFQQDONZZDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1H-benzo[d]imidazol-7-amine](/img/structure/B2932215.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2932216.png)
![Tert-butyl N-[(2-iodopyridin-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate;hydrochloride](/img/structure/B2932217.png)
![3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2932218.png)





![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2932231.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2932232.png)
![4-[butyl(methyl)sulfamoyl]-N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]benzamide](/img/structure/B2932236.png)
![N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2932237.png)
